3-(2,5-Dimethylphenyl)pyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-6-10(2)12(8-9)11-4-3-7-14-13(11)15/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCYNAMRQXFUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682575 | |
| Record name | 3-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-54-8 | |
| Record name | 3-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Elucidation of 3 2,5 Dimethylphenyl Pyridin 2 1h One Derivatives
High-Resolution Spectroscopic Analysis for Structure Confirmation
Spectroscopic methods are fundamental in confirming the molecular structure of 3-(2,5-dimethylphenyl)pyridin-2(1H)-one. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, provide a wealth of information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra, complemented by 2D techniques like COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals. researchgate.netipb.pt
In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridin-2(1H)-one ring and the 2,5-dimethylphenyl substituent. The pyridone ring protons typically appear in the aromatic region, with their chemical shifts and coupling patterns being influenced by the substituents. researchgate.netnih.gov The NH proton of the pyridone ring usually presents as a broad singlet at a downfield chemical shift. nih.gov The protons of the dimethylphenyl group will show characteristic shifts in the aromatic and aliphatic regions.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. rsc.org The carbonyl carbon (C=O) of the pyridone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. ipb.ptnih.gov The other sp²-hybridized carbons of the two rings will appear in the aromatic region (approximately 110-150 ppm), while the methyl carbons will be observed in the upfield aliphatic region. rsc.orgresearchgate.net
2D NMR techniques are crucial for establishing connectivity. researchgate.net
COSY (Correlation Spectroscopy) helps identify proton-proton coupling networks within the pyridone and dimethylphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting the 2,5-dimethylphenyl group to the C3 position of the pyridin-2(1H)-one ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridone NH | 11.0 - 13.0 | - |
| Pyridone CH | 6.0 - 8.0 | 105 - 145 |
| Phenyl CH | 7.0 - 7.5 | 125 - 140 |
| Pyridone C=O | - | 160 - 170 |
| Pyridone C-C | - | 115 - 150 |
| Phenyl C-C | - | 128 - 140 |
| Methyl CH₃ | 2.1 - 2.5 | 18 - 25 |
Note: These are generalized predicted ranges based on data for similar substituted pyridone structures. Actual values may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. sciforum.net The N-H stretching vibration of the pyridone ring usually appears as a broad band in the range of 3000-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings give rise to several bands in the 1400-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like C-C bonds of the aromatic rings often produce stronger signals than in the FT-IR spectrum. spectroscopyonline.com The ring breathing modes of both the pyridone and phenyl rings are typically prominent in the Raman spectrum. researchgate.netscialert.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| N-H Stretch | 3000 - 3400 (broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch | 1650 - 1680 (strong) | 1650 - 1680 |
| C=C/C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |
| Ring Breathing Modes | Weaker | Stronger |
Note: These are generalized frequency ranges and the exact positions can be influenced by intermolecular interactions in the solid state.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. diva-portal.org
The conjugated system, which includes both the pyridin-2(1H)-one and the dimethylphenyl rings, will give rise to intense π→π* transitions, typically observed at shorter wavelengths (e.g., 280-340 nm). diva-portal.org The presence of the carbonyl group also allows for a lower energy n→π* transition, which is generally weaker and may appear as a shoulder at a longer wavelength. diva-portal.org The exact positions and intensities of these absorption bands can be influenced by the solvent polarity.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Typical Wavelength Range (nm) | Characteristics |
| π→π | 280 - 340 | High molar absorptivity |
| n→π | > 340 | Low molar absorptivity, may be a shoulder |
Note: Solvent effects can cause shifts in the absorption maxima.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov In electron impact mass spectrometry (EIMS), the molecular ion peak (M⁺) corresponding to the exact mass of this compound would be observed.
The fragmentation pattern can be complex but often provides valuable structural clues. rsc.org Common fragmentation pathways for related pyridone structures include:
Loss of a neutral molecule such as CO from the pyridone ring.
Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the [2,5-dimethylphenyl]⁺ cation and the [pyridin-2(1H)-one]⁺ radical cation or related species.
Fragmentation of the dimethylphenyl substituent, such as the loss of a methyl radical (CH₃). sapub.org
High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent molecule and its fragments, further confirming the molecular formula. researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
While spectroscopic methods provide information about the connectivity and electronic structure, single-crystal X-ray diffraction offers the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state. researchgate.net
Definitive Determination of Molecular Geometry and Bond Parameters
By analyzing the diffraction pattern of a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. iucr.org This information allows for the calculation of:
Bond lengths: The distances between bonded atoms, which can provide insight into bond order (e.g., the C=O bond length versus C-C bonds). For instance, in related pyridonate complexes, the C-O bond length can vary depending on its coordination, with typical values around 1.25 Å for a free C=O and elongating to 1.30-1.35 Å in certain coordinated forms. rsc.org
Bond angles: The angles between adjacent bonds, which define the local geometry around each atom.
Torsional angles: These describe the conformation of the molecule, including the dihedral angle between the pyridone and phenyl rings. This angle is of particular interest as it indicates the degree of twisting between the two aromatic systems, which can be influenced by steric hindrance from the methyl groups.
Furthermore, X-ray diffraction analysis reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent pyridone molecules) and π-π stacking, which govern the supramolecular architecture. acs.org
Table 4: Key Molecular Geometry Parameters from Single-Crystal X-ray Diffraction
| Parameter | Description | Significance |
| C=O Bond Length | Distance between the carbonyl carbon and oxygen. | Indicates the double bond character. |
| C-N Bond Lengths | Distances within the pyridone ring. | Provides information on the electronic structure of the ring. |
| C-C Bond Lengths | Distances within and between the rings. | Confirms the connectivity and aromatic character. |
| Dihedral Angle | Angle between the planes of the pyridone and phenyl rings. | Describes the molecular conformation and steric effects. |
| Hydrogen Bond Distances | Distances between H-bond donors and acceptors. | Defines the intermolecular hydrogen bonding network. |
Note: The values for these parameters would be precisely determined from the crystallographic data.
Analysis of Conformational Preferences and Torsional Angles
The conformational landscape of 3-aryl-2(1H)-pyridinone derivatives is largely defined by the torsional or dihedral angle between the pyridinone and the appended aryl ring. This angle is influenced by the steric hindrance imposed by substituents on both rings and the potential for intramolecular interactions. In biaryl systems, a coplanar arrangement is often favored due to enhanced π-conjugation, but this can be counteracted by steric clashes between ortho-substituents.
The degree of this twist can be quantified by the torsional angle (φ) between the two aromatic planes. In the absence of a crystal structure for the parent compound, we can refer to data from analogous structures to predict a likely range for this angle. For example, in related 3-aryl-pyridinone or quinoxalinone systems, these angles can vary widely. In one case, the dihedral angles between inner and outer pyridine (B92270) rings in a quaterpyridine were found to be 12.51(8)° and 9.67(9)° acs.org. For a different system involving pyridine and benzene (B151609) rings, a much smaller dihedral angle of 3.71 (11)° was noted, indicating a nearly planar conformation researchgate.net.
A hypothetical data table for a series of 3-aryl-2(1H)-pyridinone derivatives is presented below to illustrate how substituent patterns might influence the central torsional angle.
Table 1: Representative Torsional Angles in 3-Aryl-2(1H)-pyridinone Derivatives This table is a hypothetical representation based on data from analogous compounds.
| Compound | Aryl Substituent | Torsional Angle (φ) [°] | Reference |
| 1 | 2,5-Dimethylphenyl | ~40-60 | Predicted |
| 2 | Phenyl | ~20-30 | Analog |
| 3 | 4-Methoxyphenyl | ~15-25 | Analog |
| 4 | 2-Fluorophenyl | ~30-50 | Analog |
The data illustrates that ortho-substitution generally leads to larger torsional angles compared to para-substitution, which has a lesser steric impact.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The solid-state architecture of this compound derivatives is directed by a network of intermolecular interactions, which are crucial for crystal stability and polymorphism. Key among these are hydrogen bonding, and in appropriately substituted derivatives, halogen bonding. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.
Hydrogen Bonding:
The pyridin-2(1H)-one moiety is an excellent hydrogen-bonding motif, featuring both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This typically leads to the formation of robust, centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This dimerization is a common and predictable feature in the crystal structures of 2-pyridinones and related amides researchgate.netnih.gov.
Beyond this primary interaction, weaker C-H···O and C-H···N hydrogen bonds can also play a significant role in assembling the dimers into higher-order structures, such as chains or sheets researchgate.netnih.gov. For instance, C-H groups from the dimethylphenyl ring could interact with the carbonyl oxygen or the pyridinone nitrogen of adjacent molecules.
Table 2: Typical Hydrogen Bond Geometries in 2-Pyridinone Derivatives This table presents typical data for analogous compounds.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry |
| N-H···O=C | 0.86 | 1.8-2.0 | 2.7-2.9 | 160-175 | Centrosymmetric Dimer |
| C-H···O=C | 0.95 | 2.4-2.6 | 3.2-3.5 | 140-160 | Chain/Sheet Formation |
| C-H···N | 0.95 | 2.5-2.7 | 3.3-3.6 | 130-150 | Layer Linking |
Halogen Bonding:
In derivatives where a halogen atom (Cl, Br, I) is introduced onto either the phenyl or pyridinone ring, halogen bonding can become a significant structure-directing interaction. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) is attracted to a Lewis base, such as a carbonyl oxygen or a nitrogen atom.
For example, in crystals of 3,6-dihalopyromellitic diimides, extensive halogen-bonding networks are formed between the halogen atoms and the carbonyl oxygen atoms nsf.gov. Similarly, N-alkyl-3-halogenopyridinium salts exhibit C-X···I⁻ halogen bonds that organize the cations and anions into well-defined chains and layers acs.org. The strength and geometry of these bonds depend on the halogen atom and the nature of the acceptor.
Hirshfeld Surface Analysis:
Hirshfeld surface analysis provides a comprehensive picture of all intermolecular contacts within a crystal. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close contact. Red spots on the dnorm surface indicate interactions that are shorter than the van der Waals radii sum, pinpointing key hydrogen bonds and other close contacts.
H···H contacts: Typically the largest contribution, arising from the numerous hydrogen atoms on the molecular surface nih.govacs.org.
O···H/H···O contacts: Representing the crucial N-H···O and C-H···O hydrogen bonds.
C···H/H···C contacts: Indicating van der Waals interactions and weaker C-H···π interactions.
C···C contacts: Suggesting the presence of π-π stacking interactions between aromatic rings, which would appear as characteristic "wing" features in the fingerprint plot rsc.org.
Table 3: Illustrative Contributions to the Hirshfeld Surface for a Hypothetical 3-Aryl-2(1H)-pyridinone This table is a hypothetical representation based on data from analogous compounds.
| Contact Type | Contribution (%) |
| H···H | 45-55 |
| O···H/H···O | 20-30 |
| C···H/H···C | 10-20 |
| C···C | 5-10 |
| N···H/H···N | 1-5 |
Computational and Theoretical Investigations of 3 2,5 Dimethylphenyl Pyridin 2 1h One Systems
Quantum Chemical Calculation Approaches
Quantum chemical methods are used to solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.net It is frequently used to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For 3-(2,5-Dimethylphenyl)pyridin-2(1H)-one, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311G**, would yield its optimized structure. mdpi.comnih.gov
This optimization process finds the configuration with the minimum energy, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov A key structural feature of interest would be the dihedral angle between the pyridinone ring and the 2,5-dimethylphenyl ring. This angle is influenced by the steric hindrance from the ortho-methyl group, which would likely force the phenyl ring out of plane with the pyridinone system, affecting electronic conjugation. mdpi.com The calculated geometric parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. researchgate.net
Table 1: Representative Geometric Parameters Determined by DFT
| Parameter Type | Atoms Involved (Example) | Typical Information Obtained |
|---|---|---|
| Bond Length | C=O of pyridinone | Provides the distance between the carbon and oxygen atoms, indicating double bond character. |
| Bond Length | C-N (ring) | Defines the lengths of the carbon-nitrogen bonds within the heterocyclic ring. |
| Bond Angle | C-N-C in pyridinone ring | Determines the angle formed by adjacent bonds within the ring structure. |
| Dihedral Angle | C(ring)-C(ring)-C(phenyl)-C(phenyl) | Describes the twist or rotation between the pyridinone and dimethylphenyl rings. |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. irjweb.com
The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its ability to donate electrons, characterizing its nucleophilicity. youtube.com Conversely, the energy of the LUMO (E_LUMO) is related to the electron affinity and the ability to accept electrons, indicating electrophilicity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.netirjweb.com From the HOMO and LUMO energies, global chemical reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated to quantify the molecule's reactive nature. mdpi.comnih.gov
Table 2: Chemical Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Relates to electron-donating ability (nucleophilicity). |
| LUMO Energy (E_LUMO) | - | Relates to electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom/group to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of the molecule. |
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. mdpi.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
Table 3: Typical Intramolecular Interactions Investigated by NBO Analysis
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| π(C=C) | π*(C=O) | Describes electron delocalization within the conjugated system. | π → π* |
| n(O) (Carbonyl Oxygen) | σ*(N-C) | Indicates delocalization of the oxygen lone pair into an adjacent antibonding orbital. | n → σ* |
| n(N) (Pyridinone Nitrogen) | π*(C=O) | Shows the involvement of the nitrogen lone pair in the ring's electronic system. | n → π* |
| σ(C-H) (Methyl Group) | π*(Phenyl Ring) | Represents hyperconjugation between a C-H bond and the aromatic ring. | σ → π* |
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule. nih.gov The MEP surface illustrates the charge distribution from a color spectrum overlaid on the molecule's electron density surface. Different colors denote regions of different electrostatic potential.
Typically, regions of negative potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. sci-hub.st For this compound, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Such positive regions would be expected around the hydrogen atom attached to the pyridinone nitrogen (N-H) and the hydrogens of the methyl groups. The MEP map provides a clear, intuitive guide to the molecule's reactivity in intermolecular interactions. chemrxiv.org
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. physchemres.org
IR Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of a molecule. scifiniti.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational modes such as the C=O stretch, N-H stretch, aromatic C-H stretches, and methyl group C-H stretches would be calculated. derpharmachemica.com The computed frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental FT-IR spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. nih.govrsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). The predicted ¹H and ¹³C NMR spectra for this compound would help in assigning the signals observed in an experimental spectrum to specific atoms in the molecule, confirming its connectivity and chemical environment. mdpi.com
Table 4: Examples of Predicted Spectroscopic Data
| Spectroscopy Type | Parameter | Predicted Information for Key Functional Groups |
|---|---|---|
| Infrared (IR) | Vibrational Frequency (cm⁻¹) | C=O stretch (pyridinone), N-H stretch (pyridinone), Aromatic C-H stretch, Aliphatic C-H stretch (methyls) |
| NMR | ¹H Chemical Shift (ppm) | Signal for N-H proton, signals for aromatic protons, signals for methyl group protons |
| NMR | ¹³C Chemical Shift (ppm) | Signal for C=O carbon, signals for aromatic carbons, signals for methyl group carbons |
Molecular Simulation Techniques
While quantum chemical calculations focus on the static properties of a single molecule, molecular simulation techniques, such as molecular dynamics (MD), can explore its behavior over time. An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion. This approach can be used to study conformational dynamics, such as the rotation around the bond connecting the two rings, or to simulate how the molecule interacts with solvent molecules in a solution. These simulations provide insights into the molecule's flexibility and its behavior in a more complex environment, complementing the static picture provided by quantum chemistry.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. mdpi.comiaanalysis.com By simulating the interactions within a system over time, MD can provide detailed insights into the conformational flexibility and the influence of the surrounding environment, such as a solvent, on the molecule's structure and dynamics. iaanalysis.comresearchgate.net For a molecule like this compound, MD simulations are crucial for exploring its three-dimensional structure and energetic properties.
Conformational Space Exploration:
The conformational flexibility of this compound is largely determined by the rotation around the single bond connecting the pyridinone and the dimethylphenyl rings. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. mun.ca This is critical as the molecule's conformation can significantly influence its biological activity and physical properties. mun.ca
A typical MD simulation protocol would involve:
System Setup: Placing the molecule in a simulation box, often with a chosen solvent.
Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable interactions.
Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations. nih.gov
The resulting trajectory provides a detailed movie of the molecule's motion, from which various properties can be calculated.
Illustrative Data Table: Key Conformational Dihedrals of this compound
This table represents hypothetical data that would be generated from an MD simulation to illustrate the type of information obtained.
Solvent Effects:
The solvent environment can have a profound impact on the conformational preferences and behavior of a molecule. nih.gov MD simulations explicitly model solvent molecules, allowing for the investigation of solvation shells and specific interactions like hydrogen bonding. aip.org For this compound, simulations in different solvents (e.g., water, methanol, chloroform) can reveal how its structure adapts to polar and non-polar environments. aip.org This is particularly relevant for understanding its solubility and how it might interact with biological membranes or protein binding sites. nih.gov
Mixed solvent simulations, for instance using a water/ethanol mixture, can identify "hot spots" on the molecule's surface that are favorable for interaction, providing a map of its binding propensity. acs.org
Illustrative Data Table: Solvent Accessible Surface Area (SASA) in Different Solvents
This table presents hypothetical SASA values for this compound, illustrating the influence of the solvent on its exposed surface.
Computational Approaches for Analog Series-Based Scaffold (ASB) Definition
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule or a series of molecules. nih.gov The traditional approach, known as the Bemis-Murcko framework, defines a scaffold by isolating the ring systems and the linkers connecting them within a single molecule. However, a more recent and informative method is the Analog Series-Based (ASB) scaffold definition. nih.govdocumentsdelivered.com
The ASB scaffold approach is designed to represent the common core of a series of structurally related compounds (an analog series) that often share a common biological target. capes.gov.brdrugdiscoverytrends.com This method takes into account the synthetic accessibility and the relationships between compounds in a series. nih.gov An ASB scaffold is derived by identifying a core structure that is common to all analogs in a series and from which all members of the series can be generated through modifications at specific substitution sites. nih.govtandfonline.com
For this compound, defining its ASB scaffold would involve comparing it with a series of its analogs that have been synthesized and tested for a particular biological activity. The ASB scaffold would then represent the essential structural features required for that activity.
Methodology for ASB Scaffold Definition:
Isolate Analog Series: From a database of compounds, identify series of molecules that share a common core and have variations at one or more substitution points. capes.gov.br
Identify Key Compounds: Within each series, determine the "structural key" compounds.
Derive Matched Molecular Pair Cores: For each key compound, all possible cores from matched molecular pairs are generated. drugdiscoverytrends.com
Define ASB Scaffold: A core that represents all analog relationships within the series is selected as the ASB scaffold. drugdiscoverytrends.com
This computational approach provides a more chemically intuitive and synthetically relevant classification of molecular scaffolds, aiding in the design of new compounds with desired properties. documentsdelivered.comdrugdiscoverytrends.com
Chemical Reactivity and Mechanistic Insights for 3 2,5 Dimethylphenyl Pyridin 2 1h One
Investigation of Reaction Pathways and Intermediates in Transformations
The reactivity of 3-(2,5-dimethylphenyl)pyridin-2(1H)-one is dictated by the functionalities present in its structure: the pyridinone core, the N-H proton, the carbonyl group, and the appended dimethylphenyl ring. Synthetic routes to substituted pyridin-2(1H)-ones often involve multi-component reactions, highlighting the compound's potential as a building block in organic synthesis. One common pathway involves the cyclization of precursors, such as the one-pot synthesis from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, catalyzed by L-proline nih.gov. Another approach is the condensation of an imino ester with diethyl malonate nih.gov. For this compound specifically, a plausible synthetic transformation is through Suzuki-Miyaura coupling, where a bromo-substituted pyridinone precursor would react with 2,5-dimethylphenylboronic acid nih.gov.
Transformations involving this compound can proceed through several key intermediates. In base-catalyzed reactions, deprotonation of the N-H group can occur, forming a pyridinolate anion. This intermediate is a potent nucleophile and can participate in alkylation or acylation reactions. Under acidic conditions, protonation of the carbonyl oxygen can activate the pyridinone ring towards nucleophilic attack youtube.com.
In cross-coupling reactions, such as the Suzuki reaction, the mechanism involves a catalytic cycle with a palladium complex. The key steps include oxidative addition of the palladium catalyst to a halogenated pyridinone, transmetalation with the boronic acid, and reductive elimination to yield the final product mdpi.com. During these transformations, intermediates such as Pd(II) complexes are formed mdpi.com. Another potential reaction pathway is dearomatization through cycloaddition, where the pyridinone acts as a dienophile or diene, leading to complex fused-ring systems acs.org.
Elucidation of Catalytic Roles and Reaction Progression
Catalysis is central to the synthesis and functionalization of pyridinone derivatives. The choice of catalyst can direct the reaction towards specific products and improve efficiency.
Acid/Base Catalysis : Both acid and base catalysis are fundamental in reactions involving pyridinones. Base catalysts, such as potassium hydroxide or sodium hydroxide, are used in condensation reactions to form the pyridinone ring by generating enolates or other nucleophilic intermediates mdpi.commdpi.com. Acid catalysts, like proline, can facilitate cyclization reactions by activating carbonyl groups nih.gov.
Transition Metal Catalysis : Palladium catalysts, particularly Pd(PPh₃)₄, are extensively used for cross-coupling reactions like Suzuki-Miyaura to introduce aryl substituents onto the pyridinone ring nih.govmdpi.com. The catalyst facilitates the formation of the new carbon-carbon bond through a well-established catalytic cycle mdpi.com. Rhenium-based complexes have also been investigated for the electrocatalytic reduction of CO₂, where the pyridyl ligand plays a crucial role in the catalytic mechanism nih.gov.
Organocatalysis : Phosphines have been shown to catalyze dearomative cycloaddition reactions of related heterocyclic systems, suggesting a potential pathway for the transformation of this compound acs.org.
The progression of these reactions is typically monitored using spectroscopic techniques. ¹H NMR and ³¹P NMR are valuable for tracking the consumption of starting materials and the formation of intermediates and products, especially in catalyzed reactions where catalyst-substrate complexes may be observed acs.orgmdpi.com.
| Catalyst Type | Example | Role in Reaction |
| Base Catalyst | Potassium Hydroxide (KOH) | Deprotonation to form nucleophilic intermediates in condensation reactions mdpi.com. |
| Acid Catalyst | L-Proline | Activation of carbonyl groups to facilitate cyclization nih.gov. |
| Transition Metal | Pd(PPh₃)₄ | Facilitates C-C bond formation in Suzuki cross-coupling reactions mdpi.com. |
| Organocatalyst | Triphenylphosphine (PPh₃) | Mediates cycloaddition reactions by forming phosphonium intermediates acs.org. |
Tautomeric Equilibria and Their Impact on Molecular Properties (e.g., Keto-Enol Forms)
Pyridin-2(1H)-one derivatives exist in a tautomeric equilibrium between the keto (amide) form and the enol (aromatic hydroxy) form. For this compound, this equilibrium is between the pyridinone structure and its 3-(2,5-dimethylphenyl)-2-hydroxypyridine tautomer.
The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. In most cases, the keto form is significantly more stable and predominates masterorganicchemistry.com. However, the enol form can be stabilized by certain factors. The interconversion between keto and enol forms is often catalyzed by acid or base youtube.commasterorganicchemistry.comlibretexts.org.
Factors Influencing Tautomeric Equilibrium:
Solvent Polarity : The equilibrium between 2-hydroxypyridine and 2-pyridone is sensitive to the solvent wuxibiology.com. In aqueous solutions, the zwitterionic form of 3-pyridone, a related compound, is prominent, while hydrophobic environments favor the enol tautomer rsc.org. Generally, polar solvents can stabilize the more polar keto tautomer through hydrogen bonding.
Intramolecular Hydrogen Bonding : In certain substituted pyridinones, the enol form can be stabilized by the formation of an intramolecular hydrogen bond youtube.comlibretexts.orgnih.gov.
Aromaticity : The enol form, 2-hydroxypyridine, is a fully aromatic system. This aromatic stabilization can, in some cases, favor the enol tautomer youtube.comlibretexts.org.
The existence of these tautomers has a significant impact on the molecule's properties. The keto form possesses a nucleophilic nitrogen (after deprotonation) and an electrophilic carbonyl carbon. In contrast, the enol form behaves more like a phenol (B47542), with an acidic hydroxyl group and an aromatic ring that can undergo electrophilic substitution. This dual reactivity makes pyridinones versatile synthons in medicinal chemistry nih.gov.
| Tautomeric Form | Structure | Key Features |
| Keto Form | This compound | Amide functionality, non-aromatic pyridinone ring, generally favored in equilibrium masterorganicchemistry.com. |
| Enol Form | 3-(2,5-Dimethylphenyl)-2-hydroxypyridine | Hydroxyl group, fully aromatic pyridine (B92270) ring, can be stabilized by specific interactions libretexts.org. |
Influence of Substituents on Electronic Density and Reactivity Profiles
The 2,5-dimethylphenyl group influences the molecule in several ways:
Electronic Effects : The two methyl groups on the phenyl ring are electron-donating groups through an inductive effect (+I). This increases the electron density on the phenyl ring, which can, in turn, influence the electronic character of the attached pyridinone ring ias.ac.in. An increase in electron density can enhance the nucleophilicity of the molecule and affect its participation in cation-π interactions nih.gov.
Steric Effects : The ortho-methyl group on the phenyl ring can create steric hindrance. This can influence the conformation of the molecule by restricting the rotation around the C-C bond connecting the two rings, potentially impacting how the molecule interacts with catalysts or other reactants.
Substituents directly on the pyridinone ring are known to modulate its reactivity significantly. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can tune the electron density of the ring system. For instance, EWGs on the pyridine ring of related complexes have been shown to result in a more electron-deficient and reactive metal center in catalytic applications nih.gov. Conversely, EDGs would increase the ring's nucleophilicity and its ability to act as a ligand ias.ac.in.
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| 2-Methylphenyl | 3-position (ortho) | +I (Electron-donating), Steric Hindrance | Increases electron density; may influence rotational conformation and accessibility of nearby functional groups. |
| 5-Methylphenyl | 3-position (meta) | +I (Electron-donating) | Increases electron density on the phenyl ring, indirectly affecting the pyridinone ring ias.ac.in. |
| Carbonyl Group | 2-position | -I, -M (Electron-withdrawing) | Renders the pyridinone ring electron-deficient, activating adjacent positions for nucleophilic attack. |
Derivatization Strategies and Fundamental Structure Activity Relationship Sar Research
Rational Design and Synthesis of Analogs Based on 3-(2,5-Dimethylphenyl)pyridin-2(1H)-one
The rational design of analogs of this compound is a key strategy to develop new chemical entities with tailored properties. This process often begins with a parent compound, or "lead," and involves making deliberate modifications to its structure to enhance desired characteristics while minimizing undesirable ones. The synthesis of these analogs often employs established and versatile chemical reactions.
A common approach to creating analogs involves modifying the side chains and the central core of the parent structure. nih.govfrontiersin.org For the this compound scaffold, this could involve altering the substituents on both the phenyl and pyridinone rings. The synthesis of such derivatives often relies on multi-step reaction sequences. For instance, the construction of the pyridinone ring can be achieved through various methods, including the condensation of β-dicarbonyl compounds with cyanoacetamide derivatives. mdpi.comresearchgate.net
One general synthetic route to N-aryl-2-pyridone derivatives involves the initial synthesis of N-aryl-2-cyanoacetamides, which are then cyclized with a suitable partner like acetylacetone (B45752) in the presence of a base. mdpi.comnih.gov Subsequent hydrolysis can yield carboxylic acid derivatives, which can be further modified. nih.gov Another powerful method for forming the pyridinone core is the [4+2] annulation of in situ generated azadienes. organic-chemistry.org
The following table outlines some common synthetic strategies that could be adapted for the synthesis of analogs of this compound.
| Reaction Type | Description | Potential Application | Reference(s) |
| Knoevenagel Condensation & Cyclization | Condensation of a β-dicarbonyl compound with an active methylene (B1212753) compound like malononitrile, followed by cyclization. | Synthesis of 3-cyano-2-pyridone derivatives which can be further functionalized. | researchgate.net |
| N-Arylation | Copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts. | Introduction of various aryl groups at the N-1 position of the pyridinone ring. | organic-chemistry.org |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a halogenated pyridinone with an aryl boronic acid. | Introduction of diverse aryl and heteroaryl groups at various positions of the pyridinone core. | kent.ac.uk |
| Blaise Reaction | Chemo- and regioselective reaction of an in situ generated Blaise intermediate with propiolates. | A convergent approach to substituted 2-pyridone derivatives. | organic-chemistry.org |
The design process for new analogs is often guided by computational studies and an understanding of the target's structure, if known. nih.gov For instance, molecular docking can help predict how a newly designed molecule might bind to a biological target, guiding the selection of substituents to be synthesized. nih.govfrontiersin.org Structure-activity relationship studies are then used to systematically evaluate the impact of these structural modifications. nih.gov
Systematic Modification of the Pyridinone and Phenyl Moieties
Systematic modification of the pyridinone and phenyl moieties of this compound is crucial for developing a comprehensive understanding of its structure-activity relationship (SAR). This involves making incremental changes to the molecule and observing the effect on its properties.
Modification of the Pyridinone Moiety:
The pyridinone ring is a versatile scaffold with multiple positions available for derivatization. nih.govfrontiersin.org Research on other pyridinone-containing compounds has shown that modifications at positions 3, 4, and 6 can be critical for biological activity. nih.gov For the parent compound, this could involve introducing a range of substituents at the C-4, C-5, and C-6 positions. These substituents can be selected to probe the effects of sterics, electronics, and hydrogen bonding potential.
For example, introducing small alkyl groups, halogens, or hydroxyl groups could systematically alter the lipophilicity and electronic nature of the pyridinone ring. The nitrogen atom at position 1 can also be a key point for modification, with N-alkylation or N-arylation being common strategies to explore the SAR. organic-chemistry.org
Modification of the Phenyl Moiety:
The 2,5-dimethylphenyl group offers several avenues for systematic modification. The methyl groups can be moved to other positions on the phenyl ring (e.g., 2,3-, 2,4-, 2,6-, 3,4-, 3,5-dimethyl) to investigate the impact of their spatial arrangement. The number of methyl groups can also be varied, from a single methyl group to three or more.
Furthermore, the methyl groups can be replaced with other functional groups to modulate the electronic and steric properties of the phenyl ring. The table below provides examples of such modifications.
| Modification Type | Example Substituents | Potential Effect |
| Altering Alkyl Groups | -CH3, -CH2CH3, -CH(CH3)2 | Probing steric tolerance |
| Introducing Electron-Withdrawing Groups | -F, -Cl, -Br, -CF3, -NO2 | Modulating electronic properties, potential for new interactions |
| Introducing Electron-Donating Groups | -OCH3, -OH, -NH2 | Modulating electronic properties, adding hydrogen bonding capacity |
| Extending the Phenyl Ring | Naphthyl, Biphenyl | Exploring larger binding pockets |
Studies on other classes of compounds have demonstrated that such modifications can have a profound impact on activity. mdpi.com For example, the introduction of methoxy (B1213986) groups to a phenyl ring has been shown to influence the antiproliferative activity of pyridine (B92270) derivatives. nih.gov
Strategic Incorporation of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize molecular properties by exchanging one atom or group of atoms for another with similar physical or chemical characteristics. nih.gov This approach can be applied to both the pyridinone and phenyl moieties of this compound.
Bioisosteres for the Phenyl Ring:
The phenyl ring is a common motif in bioactive molecules, but it can sometimes contribute to poor physicochemical properties. acs.orgnih.gov Replacing the 2,5-dimethylphenyl group with a bioisostere can lead to improvements in properties such as solubility and metabolic stability. acs.org Bioisosteres are broadly categorized as classical or non-classical. nih.gov
Classical Bioisosteres: These include other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com Replacing the phenyl ring with a pyridine ring, for example, introduces a nitrogen atom which can act as a hydrogen bond acceptor and alter the polarity of the molecule.
Non-Classical Bioisosteres: These are structurally more diverse and have gained significant attention. Examples include saturated or partially saturated ring systems that mimic the spatial arrangement of the phenyl ring. prismbiolab.comtandfonline.com A bridged piperidine (B6355638) moiety, for instance, has been successfully used as a phenyl bioisostere, leading to improved drug-like properties. nih.gov
The following table presents some common bioisosteric replacements for the phenyl group.
| Bioisostere | Structural Class | Potential Advantages | Reference(s) |
| Pyridyl, Thienyl | Heteroaromatic | Modulated electronics, improved polarity, potential for new hydrogen bonds | cambridgemedchemconsulting.com |
| Bicyclo[1.1.1]pentane (BCP) | Saturated, non-classical | Reduced lipophilicity, improved metabolic stability | tandfonline.com |
| Cubane | Saturated, non-classical | Rigid scaffold, unique 3D shape | tandfonline.com |
| Bridged Piperidine | Saturated, non-classical | Improved solubility and lipophilicity | nih.gov |
| Oxetane | Heterocyclic | Reduced lipophilicity, improved metabolic stability | cambridgemedchemconsulting.com |
Bioisosteres for the Pyridinone Ring:
The 2-pyridinone ring itself is considered a privileged structure and can act as a bioisostere for other functional groups. nih.govfrontiersin.org For instance, it is often used as a mimic for amides, pyrimidines, pyrazines, and even phenol (B47542) rings. nih.govfrontiersin.org In the context of derivatization, one could consider replacing the 2-pyridinone core with other heterocyclic systems that maintain key interaction points. Examples could include pyrimidinones, pyrazinones, or other related six-membered heterocycles. The choice of replacement would depend on the specific research goals and the desired modulation of properties.
Exploration of Physico-Chemical Property Modulation for Research Applications
The modulation of physico-chemical properties such as polarity and hydrogen bonding capacity is a cornerstone of rational drug design and is essential for tailoring compounds for specific research applications. nih.gov The this compound scaffold offers multiple opportunities for such modulation.
Hydrogen Bonding Capacity:
The 2-pyridinone core contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.govfrontiersin.org This arrangement allows for the formation of specific interactions with biological targets. nih.govfrontiersin.org In the solid state, 2-pyridone is known to form hydrogen-bonded dimers. wikipedia.org The hydrogen bonding capacity can be modulated in several ways:
N-Alkylation/N-Arylation: Replacing the hydrogen on the pyridinone nitrogen removes the hydrogen bond donor capability.
Substitution on the Pyridinone Ring: Introducing substituents with hydrogen bond donor or acceptor groups (e.g., -OH, -NH2, -COOH) at positions C-4, C-5, or C-6 can significantly alter the hydrogen bonding profile of the molecule. Studies on pyridone isomers have shown that the relative positions of the heteroatoms influence their interaction with water molecules. nih.govacs.org
Polarity and Lipophilicity:
Introducing Polar Groups: The incorporation of polar functional groups such as hydroxyls, amines, or carboxylic acids will generally increase polarity and water solubility. nih.govfrontiersin.org
Introducing Non-Polar Groups: Conversely, adding or enlarging alkyl or aryl substituents will typically increase lipophilicity.
Bioisosteric Replacement: As discussed previously, replacing the phenyl ring with heteroaromatic or saturated bioisosteres can be a highly effective strategy for modulating lipophilicity. acs.orgnih.gov For example, replacing a phenyl ring with a bridged piperidine has been shown to enhance solubility and reduce lipophilicity. nih.gov
The ability to systematically modulate these physicochemical properties is essential for optimizing a compound for a particular research purpose, whether it be to improve its suitability for in vitro assays or to enhance its properties for in vivo studies.
Molecular Interaction Studies and Pharmacological Target Identification Research
In Vitro Investigations of Interactions with Specific Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)
In vitro studies are fundamental to understanding the direct physical and chemical interactions between 3-(2,5-Dimethylphenyl)pyridin-2(1H)-one and various biological macromolecules. These investigations typically involve isolating specific proteins, enzymes, or receptors and observing the effects of the compound on their structure and function in a controlled laboratory setting.
While specific experimental data on the interaction of this compound with particular biological macromolecules is not extensively detailed in publicly available literature, the general approach for pyridinone-based compounds involves screening against panels of kinases, proteases, and receptors known to be implicated in disease pathways. For instance, studies on similar pyridinone scaffolds have revealed interactions with enzymes such as cyclooxygenases (COX-1 and COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), suggesting potential anti-inflammatory activity. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would be employed to quantify the binding kinetics and thermodynamics of such interactions.
Fundamental Ligand-Receptor Binding Studies (e.g., Binding Affinity Determination, Binding Site Characterization)
Ligand-receptor binding studies are crucial for quantifying the strength of the interaction between a compound and its target. These studies determine the binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Characterizing the binding site provides insights into the specific amino acid residues involved in the interaction.
Enzymatic Inhibition Mechanism Research (e.g., Enzyme Kinetics, Inhibitor Type Characterization)
Understanding how a compound inhibits an enzyme is critical for drug development. Enzyme kinetic studies can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive, providing valuable information about its mechanism of action.
Research into the enzymatic inhibition mechanisms of this compound is an emerging area. Drawing parallels from related pyridinone structures, it is plausible that this compound could act as an inhibitor of various enzymes. For example, if it were to target a kinase, Michaelis-Menten kinetics would be used to determine the mode of inhibition. By measuring the initial reaction rates at different substrate and inhibitor concentrations, researchers can construct Lineweaver-Burk plots to visualize the inhibition type. For instance, a competitive inhibitor would increase the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax).
Studies of Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is often associated with disease. Small molecules that can modulate these interactions are of significant therapeutic interest.
The potential for this compound to modulate PPIs is a compelling area for future research. While direct evidence is currently lacking, the structural features of the compound suggest it could interfere with the binding of two proteins. For example, it might bind to a "hotspot" on the surface of one protein, preventing its partner from docking. Alternatively, it could induce a conformational change in one of the proteins that disrupts the interaction. Techniques such as co-immunoprecipitation and yeast two-hybrid screens could be employed to identify PPIs that are modulated by this compound.
Computational Molecular Docking and Ligand-Protein Interaction Simulations for Target Characterization
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between a small molecule and a protein target at the atomic level.
Molecular docking simulations have been utilized to explore the potential binding modes of this compound with various protein targets. These simulations predict the preferred orientation of the ligand within the binding site of a receptor and estimate the binding affinity. For instance, docking studies with enzymes like cyclooxygenases have suggested that the pyridinone scaffold can form stable complexes within their active sites. Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interaction and the conformational changes that may occur upon binding.
Advanced Bio-evaluation Methodologies for Mechanistic Insights (e.g., Enzyme Assays, Cell-Based Assays without Clinical Relevance)
Advanced bio-evaluation methodologies are employed to gain deeper mechanistic insights into the biological effects of a compound. These assays bridge the gap between simple biochemical assays and clinical studies.
Enzyme assays are used to confirm the inhibitory activity of this compound against specific enzymes identified through screening or computational methods. Cell-based assays, on the other hand, provide a more physiologically relevant context to study the compound's effects. For example, if the compound is hypothesized to have anti-inflammatory properties based on its inhibition of COX enzymes, its activity could be tested in cell lines that produce inflammatory mediators like prostaglandins. These assays can measure the downstream cellular consequences of target engagement, providing valuable information about the compound's mechanism of action in a cellular environment.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes for Advanced Pyridinone Architectures
The future of pyridinone-based drug discovery is intrinsically linked to the development of innovative and efficient synthetic methodologies. While classical methods for constructing the pyridinone ring, such as the condensation of precursors, have been well-established, there is a continuous drive to create more complex and diverse molecular architectures. frontiersin.org
Future synthetic efforts will likely focus on:
C-H Activation: Utilizing transition-metal-catalyzed C-H activation to directly introduce functional groups onto the pyridinone or the appended phenyl ring. This strategy offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.
Photoredox Catalysis: Harnessing the power of visible light to initiate novel bond-forming reactions, enabling the synthesis of previously inaccessible pyridinone derivatives under mild conditions.
Flow Chemistry: Employing continuous-flow reactors to allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability of pyridinone synthesis.
Diversity-Oriented Synthesis: Developing synthetic pathways that can generate a wide variety of pyridinone analogs from a common intermediate, facilitating the rapid exploration of structure-activity relationships. A recent example of this is the synthesis of polycyclic pyridones from 3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.comnih.govoxazine-1,8-diones, which opens up access to new fused pyridone systems. mdpi.com
These advanced synthetic strategies will be crucial for building libraries of novel 3-(2,5-dimethylphenyl)pyridin-2(1H)-one derivatives with diverse substitution patterns, which are essential for optimizing their biological activity.
Application of Machine Learning and AI in Pyridinone Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. springernature.com For this compound and its analogs, AI and ML can be applied in several key areas:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel pyridinone derivatives based on their chemical structure. springernature.com This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.
De Novo Design: Utilizing generative models to design entirely new pyridinone structures with desired properties. youtube.com These models can learn the underlying principles of molecular design from existing data and generate novel molecules that are likely to be active.
ADMET Prediction: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyridinone compounds. This early-stage assessment helps to identify and eliminate candidates with unfavorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development.
Virtual Screening: Using deep learning models, such as graph neural networks, to rapidly screen large virtual libraries of pyridinone derivatives against a specific biological target. youtube.com This can significantly reduce the time and cost associated with experimental high-throughput screening. nih.gov
The synergy between computational and experimental approaches will be paramount in the future of pyridinone research, enabling a more targeted and efficient discovery process.
Expansion of Molecular Probes for Unexplored Biological Targets
Molecular probes are essential tools for elucidating the function of biological targets and validating their therapeutic potential. Pyridinone-based compounds are well-suited for development as molecular probes due to their ability to act as hydrogen bond donors and acceptors, which facilitates their interaction with biological macromolecules. frontiersin.org
Future research in this area will likely involve:
Fragment-Based Drug Design: Using this compound as a starting fragment to identify and optimize interactions with novel biological targets. The modular nature of the pyridinone scaffold allows for systematic modifications to improve binding affinity and selectivity.
Kinase Hinge-Binding Motifs: Exploring the potential of this pyridinone derivative to serve as a hinge-binding motif for unexplored kinases. Many known kinase inhibitors incorporate a pyridinone core, suggesting that this scaffold is predisposed to interact with the ATP-binding site of these enzymes.
Photoaffinity Labeling: Incorporating photoreactive groups into the this compound structure to create photoaffinity probes. These probes can be used to covalently label their biological targets, enabling their identification and characterization.
Fluorescent Probes: Attaching fluorophores to the pyridinone scaffold to create fluorescent probes for visualizing biological processes in real-time. These probes can provide valuable insights into the subcellular localization and dynamics of their targets.
By developing a diverse toolkit of molecular probes based on the this compound scaffold, researchers can explore the vast and largely uncharted territories of the human proteome.
Integration of Multidisciplinary Approaches for Comprehensive Compound Understanding
The complexity of drug action necessitates a holistic and multidisciplinary approach to compound characterization. To fully understand the therapeutic potential of this compound, it will be essential to integrate expertise from various scientific disciplines:
Chemical Biology: To design and synthesize novel pyridinone derivatives and molecular probes.
Structural Biology: To determine the three-dimensional structures of pyridinone-target complexes using techniques such as X-ray crystallography and cryo-electron microscopy. This information is invaluable for structure-based drug design.
Computational Chemistry: To perform molecular modeling and simulations to understand the binding modes and energetics of pyridinone-target interactions.
Systems Biology: To investigate the effects of pyridinone compounds on global cellular pathways and networks. This can help to identify potential off-target effects and elucidate the mechanism of action.
Pharmacology: To evaluate the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.
By fostering collaboration and communication among these disciplines, a comprehensive understanding of the biological effects of this compound can be achieved, ultimately paving the way for its potential translation into a clinically useful therapeutic agent.
Q & A
Q. What are the optimal synthesis routes for 3-(2,5-Dimethylphenyl)pyridin-2(1H)-one?
The synthesis typically involves cyclization reactions and coupling steps. For example, thiophene-2-carboxamide derivatives can undergo cyclization in formic acid to form the pyridinone core, followed by coupling reactions to introduce the 2,5-dimethylphenyl group. Reaction conditions (e.g., temperature, pH) must be tightly controlled to optimize yield and purity, as seen in analogous syntheses of thienopyrimidine derivatives . Multi-step protocols may require sequential protection/deprotection strategies to ensure regioselectivity .
Q. How does the substitution pattern influence its chemical reactivity and stability?
The 2,5-dimethylphenyl moiety and pyridinone core confer distinct electronic and steric properties. The methyl groups enhance lipophilicity and stabilize the aromatic ring via electron-donating effects, while the pyridinone oxygen participates in hydrogen bonding. These features influence reactivity in nucleophilic/electrophilic substitutions and stability under acidic or oxidative conditions .
Q. What biological screening assays are suitable for initial activity profiling?
Radiolabeled binding assays (e.g., for receptor affinity) and enzyme inhibition assays (e.g., spectrophotometric monitoring of catalytic activity) are foundational. For functional responses, electrophysiological recordings or cell-based assays (e.g., cAMP modulation) can be employed, as demonstrated in studies of structurally related compounds .
Advanced Research Questions
Q. How can receptor selectivity be systematically evaluated?
Use orthogonal assays:
- Radioligand displacement assays to measure affinity for target vs. off-target receptors.
- Functional assays (e.g., calcium flux, GTPγS binding) to assess agonist/antagonist activity. Compare selectivity profiles with structurally similar compounds (e.g., pyridinones with varying substituents) to identify critical pharmacophores .
Q. What computational strategies predict its binding modes and off-target interactions?
- Molecular docking : Screen against crystal structures of target proteins (e.g., kinases, GPCRs).
- Molecular dynamics (MD) simulations : Assess binding stability and conformational changes over time.
- Pharmacophore modeling : Map electrostatic and steric features to prioritize synthetic analogs. These methods were validated in studies of HIV reverse transcriptase inhibitors .
Q. How can low solubility be mitigated in pharmacokinetic studies?
- Formulation strategies : Use co-solvents (e.g., PEG, cyclodextrins) or lipid-based carriers.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Structural modification : Replace hydrophobic substituents with polar bioisosteres while maintaining activity .
Q. How to resolve contradictions in reported biological activity data?
- Cross-validation : Replicate assays in independent labs using standardized protocols.
- Purity analysis : Employ HPLC-MS to rule out batch-to-batch impurities.
- Condition optimization : Test activity under varying pH/temperature, as stability may differ between experimental setups .
Q. What structural modifications enhance potency in structure-activity relationship (SAR) studies?
- Introduce electron-withdrawing groups (e.g., nitro, halogens) to the phenyl ring to modulate electron density.
- Replace the pyridinone oxygen with sulfur (thione analog) to alter hydrogen-bonding capacity.
- Extend the core with heterocyclic fused rings (e.g., thienopyrimidine) to explore steric effects, as seen in related compounds .
Q. How can AI-driven synthesis planning improve route efficiency?
Retrosynthesis tools (e.g., Template_relevance Reaxys, Pistachio) analyze reaction databases to propose viable pathways. For example, AI models prioritize coupling reactions or cyclization steps based on precedent success rates and predicted yields, reducing trial-and-error experimentation .
Q. What experimental conditions are critical for stability during biological assays?
- pH : Maintain buffered conditions (e.g., pH 7.4 for physiological relevance) to prevent degradation.
- Temperature : Store stock solutions at -20°C and avoid repeated freeze-thaw cycles.
- Light exposure : Protect light-sensitive compounds using amber glassware or dark incubation chambers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
